Chemical structure and properties of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine
Chemical structure and properties of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine
An In-depth Technical Guide to Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine
Introduction: A Unique Building Block for Advanced Peptide Synthesis
Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is a specialized, non-natural amino acid derivative that serves as a critical building block in the fields of medicinal chemistry and drug development.[1][2] Its structure combines the foundational L-phenylalanine scaffold with two key chemical modifications: the N-α-Fmoc protecting group, which is central to modern solid-phase peptide synthesis (SPPS), and a trifluoromethyl (CF₃) group on the phenyl side chain. This latter modification imparts unique physicochemical properties that can significantly enhance the therapeutic potential of synthetic peptides.[][4][5]
The strategic incorporation of this derivative allows researchers to modulate peptide characteristics such as stability, lipophilicity, and bioactivity.[1][2] The trifluoromethyl group, a strong electron-withdrawing substituent, can influence receptor binding interactions and improve metabolic stability by blocking sites susceptible to enzymatic degradation.[4][5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Profile
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and research.
Chemical Structure and Identifiers
The molecule consists of an L-phenylalanine core where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the para-position of the phenyl ring is substituted with a trifluoromethyl group.
| Identifier | Value |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid[] |
| Synonyms | Fmoc-Phe(4-CF3)-OH, Fmoc-4-(trifluoromethyl)-L-phenylalanine[1][6] |
| CAS Number | 247113-86-6[6][7] |
| Molecular Formula | C₂₅H₂₀F₃NO₄[][6] |
| Molecular Weight | 455.43 g/mol [][6] |
| SMILES String | O=C(O)CC4=CC=C(C(F)(F)F)C=C4[6] |
| InChI Key | YMEGJWTUWMVZPD-QFIPXVFZSA-N[][6] |
Physicochemical Properties
These properties are critical for handling, storage, and reaction setup.
| Property | Value / Description |
| Appearance | White to off-white or pale brown crystalline powder/solid.[1][6][7][8] |
| Melting Point | 128-138 °C[][7] (A range of 118-141 °C has also been reported[1]). |
| Solubility | Soluble in most organic solvents like Dimethylformamide (DMF). |
| Optical Rotation | [α]D20 = -37 ±2° (c=1 in DMF)[1] |
| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place.[][6][7][8] |
The Functional Significance of Key Chemical Moieties
The utility of this compound is derived from the distinct roles of its two primary functional modifications: the Fmoc group and the trifluoromethylphenyl side chain.
The Fmoc Protecting Group: A Cornerstone of Modern SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the temporary Nα-protecting group of choice for modern solid-phase peptide synthesis (SPPS).[9] Its primary function is to prevent the alpha-amino group from participating in unwanted side reactions during the peptide bond formation step.[9][10]
Key Attributes of the Fmoc Group:
-
Base Lability: The Fmoc group is stable under the acidic conditions used for final peptide cleavage from the resin but is readily removed by a mild base, typically a 20% solution of piperidine in DMF.[9][11][12] This orthogonality is crucial for selectively deprotecting the N-terminus without disturbing acid-labile side-chain protecting groups.[9]
-
UV Absorbance: The fluorenyl moiety exhibits strong UV absorbance, which can be exploited to monitor the completion of both the deprotection and coupling steps spectrophotometrically.[9]
Mechanism of Fmoc Deprotection: The removal of the Fmoc group proceeds via a β-elimination mechanism. A base, such as piperidine, abstracts the acidic proton on the fluorene ring's C9 position. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the amino acid. The highly reactive DBF is then scavenged by excess piperidine to form a stable adduct, which is washed away.[9][11][13]
Caption: Mechanism of base-catalyzed Fmoc group removal.
The 4-(Trifluoromethyl)phenyl Side Chain: Enhancing Peptide Properties
The introduction of a trifluoromethyl (CF₃) group onto the phenyl ring is a strategic choice in medicinal chemistry to enhance the pharmacological profile of a peptide.[1][4]
Causality Behind its Benefits:
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a peptide's ability to cross cell membranes and enhance its bioavailability.[1][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a CF₃ group at the para-position can block a common site of oxidative metabolism (hydroxylation) by cytochrome P450 enzymes, thereby increasing the peptide's in vivo half-life.[5]
-
Modulated Electronic Effects: As a strong electron-withdrawing group, the CF₃ moiety alters the electronic properties of the aromatic ring.[][4] This can lead to stronger or more selective binding to biological targets through modified electrostatic or hydrogen bonding interactions.[5]
-
Conformational Influence: The steric bulk and unique properties of the CF₃ group can influence the local conformation of the peptide backbone, potentially locking it into a more bioactive shape.
Synthesis and Purification Protocol
Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is synthesized by protecting the α-amino group of 4-(Trifluoromethyl)-L-phenylalanine with a 9-fluorenylmethoxycarbonyl group. The following is a standard, field-proven protocol for this type of reaction.[14]
Caption: General workflow for Fmoc protection of an amino acid.
Experimental Protocol: Fmoc Protection
This self-validating protocol includes steps to ensure reaction completion and product purity.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 4-(Trifluoromethyl)-L-phenylalanine in 30 mL of a 1 M sodium carbonate solution. Cool the mixture to 0°C in an ice bath.
-
Solvent Addition: Add 30 mL of 1,4-dioxane to the aqueous solution while stirring to create a 1:1 dioxane-water solvent system.[14]
-
Fmoc-Cl Addition: Slowly add a solution of 10.0 mmol of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in 1,4-dioxane to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 15 minutes, then remove the ice bath and continue stirring at room temperature for 6-8 hours.
-
Expert Insight: The initial low temperature controls the exothermicity of the reaction with the highly reactive Fmoc-Cl. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot disappears.
-
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-Cl and byproducts like Fmoc-OH.
-
Acidification & Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify with 1 M HCl with vigorous stirring until the pH reaches approximately 5-6. A white precipitate of the desired product will form.[14]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts, followed by a wash with cold hexanes (2 x 30 mL) to remove non-polar impurities.[14]
-
Drying: Dry the resulting white solid in a vacuum desiccator overnight to yield the final product, Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine. Purity is typically assessed by HPLC and identity confirmed by Mass Spectrometry.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based SPPS.[1][6] The protocol below details a single coupling cycle for incorporating the amino acid into a growing peptide chain anchored to a solid support resin (e.g., Wang or Rink Amide resin).
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- 2. chemimpex.com [chemimpex.com]
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- 6. L -Fmoc-4-trifluoromethylphenylalanine 247113-86-6 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
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